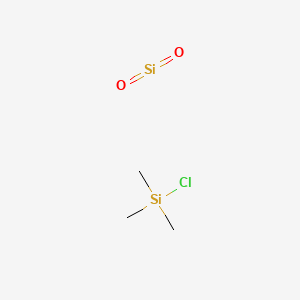
Benzyl(ethyl)diphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(ethyl)diphenylstannane is an organotin compound with the molecular formula C21H22Sn. It consists of a tin atom bonded to a benzyl group, an ethyl group, and two phenyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(ethyl)diphenylstannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with benzylmagnesium chloride (a Grignard reagent) and ethylmagnesium bromide. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Benzyl(ethyl)diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The benzyl, ethyl, or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Reduced organotin species.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
Benzyl(ethyl)diphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.
作用機序
The mechanism of action of benzyl(ethyl)diphenylstannane involves its interaction with molecular targets, such as enzymes or cellular components. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, whether in catalysis, biological systems, or material science.
類似化合物との比較
Similar Compounds
Triphenyltin chloride: Another organotin compound with three phenyl groups and a chloride ligand.
Dibutyltin dichloride: Contains two butyl groups and two chloride ligands.
Tetraethyltin: Consists of four ethyl groups bonded to a tin atom.
Uniqueness
Benzyl(ethyl)diphenylstannane is unique due to its specific combination of benzyl, ethyl, and phenyl groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis, catalysis, and materials science.
特性
CAS番号 |
70335-10-3 |
|---|---|
分子式 |
C21H22Sn |
分子量 |
393.1 g/mol |
IUPAC名 |
benzyl-ethyl-diphenylstannane |
InChI |
InChI=1S/C7H7.2C6H5.C2H5.Sn/c1-7-5-3-2-4-6-7;2*1-2-4-6-5-3-1;1-2;/h2-6H,1H2;2*1-5H;1H2,2H3; |
InChIキー |
DGGAEQZPMNBTBG-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


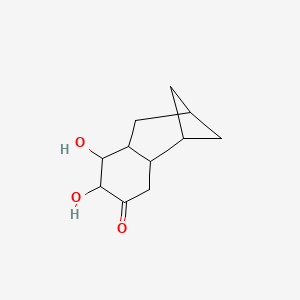
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
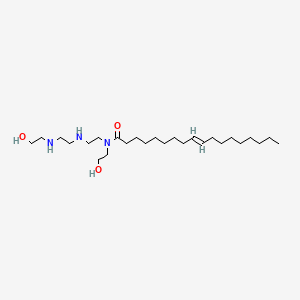
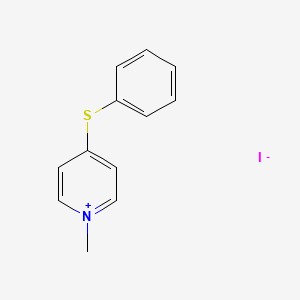
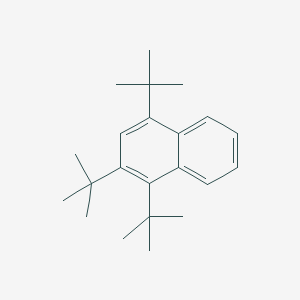
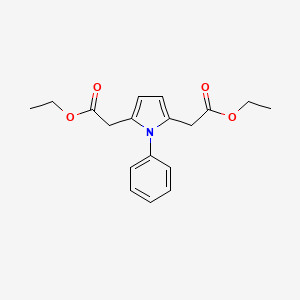
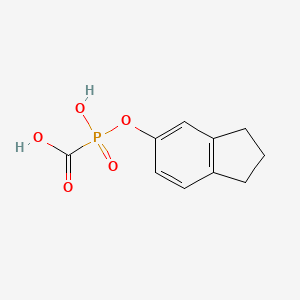

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
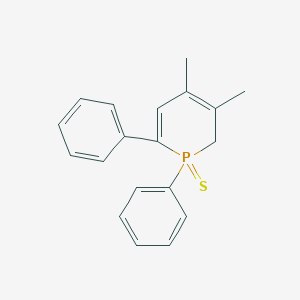

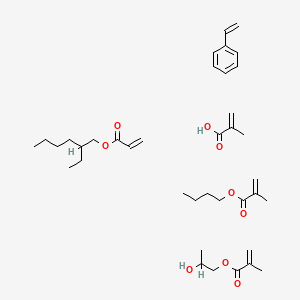
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
